molecular formula C19H25NO3 B1327229 Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898749-80-9

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate

Cat. No. B1327229
M. Wt: 315.4 g/mol
InChI Key: JMCOZVLCUCVXOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl ester derivatives often involves multi-step reactions starting from readily available precursors. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of pyrroline as a starting material for synthesizing complex esters[“]. Similarly, the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involved a regiospecific ring opening of a tetrahydrofuran derivative[“]. These methods suggest that the synthesis of ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate could potentially involve the formation of a pyrrolidine ring and subsequent functionalization of the hexanoate chain.

Molecular Structure Analysis

The molecular structure of ethyl ester derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies[“]. These techniques allow for the determination of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking. For ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate, similar analytical methods would be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Ethyl ester derivatives can undergo a variety of chemical reactions. For example, ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates were prepared by the Witting reaction and could undergo further transformations such as oxidation and cyclization[“]. Reactions with O- and N-nucleophiles have been reported for ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates, leading to the formation of different substituted pyridine derivatives[“]. These studies indicate that ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate could also participate in various nucleophilic substitutions and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl ester derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or donating groups can affect the compound's acidity and reactivity in nucleophilic reactions. The crystal structure of a related compound, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, revealed weak intermolecular C—H⋯O hydrogen bonding, which can impact the compound's melting point and solubility[“]. The polymorphism observed in 6-oxo-6-(phenylamino)hexanoic acid also demonstrates how different crystal packing can result in varied physical properties[“]. These insights suggest that the physical and chemical properties of ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate would need to be determined experimentally, taking into account the influence of its specific functional groups and molecular conformation.

Scientific research applications

  • Antimalarial and Antimycobacterial Activities: Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, a related compound, were evaluated for their in vitro activity against P. falciparum and antimycobacterium. These derivatives showed promising biological activities, highlighting the potential of related compounds in treating infectious diseases (Nongpanga Ningsanont et al., 2003).

  • X-ray Powder Diffraction Analysis: The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in synthesizing the anticoagulant apixaban, was characterized using X-ray powder diffraction. This highlights the utility of X-ray techniques in analyzing the structure of similar complex organic compounds (Qing Wang et al., 2017).

  • Synthesis and Chemical Reactions: Research on biologically interesting ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, which are structurally related, revealed various methods of synthesis and reactions, including oxidation and treatment with acids. Such studies provide insight into the chemical behavior and potential applications of similar compounds in pharmaceuticals and organic chemistry (Yasuhiro Tanaka et al., 1996).

  • Nonlinear Optical Properties: Star-shaped molecules synthesized by attaching a tricyanopyrroline-based chromophore to 6-(4-{1,1-bis-[4-(5-carboxy-pentyloxy)-phenyl]-ethyl}-phenoxy)-hexanoic acid, related to the compound , exhibited nonlinear optical properties and processability for electro-optic applications. This demonstrates the potential of similar compounds in advanced material science and photonics (M. Cho et al., 2008).

  • Antibacterial Screening: Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, a structurally similar compound, was synthesized and evaluated for its antibacterial activity. Such studies underscore the importance of exploring related compounds for potential antibacterial properties (A. Mir et al., 2009).

properties

IUPAC Name

ethyl 6-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h5-9,14H,2-4,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOZVLCUCVXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643517
Record name Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate

CAS RN

898749-80-9
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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